3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate
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Overview
Description
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the indole and pyran rings in its structure makes it a significant compound in the field of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate typically involves multi-component reactions. One common method involves the condensation of indole derivatives with pyran derivatives under specific conditions. Catalysts such as silica-supported ionic liquids have been used to enhance the efficiency of these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors, influencing biological pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Spiro[indoline-3,4’-pyridine] derivatives: Compounds with similar spiro structures and biological activities.
Uniqueness
What sets 3’,5’-Diethyl 2’-amino-1-(carbamoylmethyl)-6’-methyl-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’,5’-dicarboxylate apart is its unique combination of the indole and pyran rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
Properties
Molecular Formula |
C21H23N3O7 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
diethyl 2'-amino-1-(2-amino-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate |
InChI |
InChI=1S/C21H23N3O7/c1-4-29-18(26)15-11(3)31-17(23)16(19(27)30-5-2)21(15)12-8-6-7-9-13(12)24(20(21)28)10-14(22)25/h6-9H,4-5,10,23H2,1-3H3,(H2,22,25) |
InChI Key |
OEVRZIFBORDABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C12C3=CC=CC=C3N(C2=O)CC(=O)N)C(=O)OCC)N)C |
Origin of Product |
United States |
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